molecular formula C22H17BrN2O4 B11989073 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 302909-38-2

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11989073
CAS No.: 302909-38-2
M. Wt: 453.3 g/mol
InChI Key: LUKBSXRMQSUPMJ-ZVHZXABRSA-N
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Description

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H17BrN2O4 This compound is known for its unique structure, which includes a bromophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:

    Formation of 4-Bromophenoxyacetic Acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.

    Hydrazonation: The 4-bromophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-bromophenoxyacetyl hydrazide.

    Coupling with Phenyl Benzoate: Finally, the 4-bromophenoxyacetyl hydrazide is coupled with phenyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-(2-((4-Ethoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

302909-38-2

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H17BrN2O4/c23-18-8-12-19(13-9-18)28-15-21(26)25-24-14-16-6-10-20(11-7-16)29-22(27)17-4-2-1-3-5-17/h1-14H,15H2,(H,25,26)/b24-14+

InChI Key

LUKBSXRMQSUPMJ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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